Zamifenacin
Descripción general
Descripción
Inicialmente se desarrolló para el tratamiento del síndrome del intestino irritable (SII) debido a su capacidad para reducir la actividad motora colónica . El compuesto ha sido estudiado extensamente por sus propiedades farmacológicas y aplicaciones terapéuticas potenciales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar el antagonismo del receptor muscarínico.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores muscarínicos.
Mecanismo De Acción
La zamifenacina ejerce sus efectos al antagonizar selectivamente el receptor muscarínico M3. Este receptor es el principal responsable de mediar las contracciones del músculo liso en el tracto gastrointestinal. Al bloquear el receptor M3, la zamifenacina reduce la motilidad colónica, lo que la convierte en un posible agente terapéutico para afecciones como el SII . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la unión de la acetilcolina al receptor M3, lo que lleva a una disminución de las contracciones musculares .
Análisis Bioquímico
Biochemical Properties
Zamifenacin primarily interacts with the M3 muscarinic acetylcholine receptor . The pKi values for this interaction are 8.52 for M3, 7.93 for M2, 7.90 for M1, and 7.78 for M4 . This indicates that this compound has a high affinity for the M3 receptor, which is primarily responsible for gastrointestinal motility .
Cellular Effects
This compound’s primary cellular effect is the inhibition of gastrointestinal motility . This is achieved through its antagonistic action on the M3 muscarinic acetylcholine receptor, which is primarily responsible for smooth muscle contraction in the gastrointestinal tract .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the M3 muscarinic acetylcholine receptor . This binding inhibits the receptor, reducing the contraction of smooth muscle in the gastrointestinal tract .
Dosage Effects in Animal Models
It is known that following oral administration to animals, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse .
Metabolic Pathways
This compound is primarily metabolized in the liver . The primary metabolic step involves the opening of the methylenedioxy ring to yield a catechol . In humans, this metabolite is excreted as a glucuronide conjugate, whereas in animal species, it is further metabolized by mono-methylation of the catechol .
Transport and Distribution
Human plasma shows 20 and 10-fold higher binding than that in rat and dog respectively .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its primary interaction with the M3 muscarinic acetylcholine receptor, it is likely that this compound is localized in the areas where these receptors are present, such as the plasma membrane of smooth muscle cells in the gastrointestinal tract .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de zamifenacina implica múltiples pasos, comenzando con precursores disponibles comercialmente. Uno de los pasos clave incluye la formación del anillo de piperidina, que se logra mediante el desplazamiento nucleofílico intramolecular de grupos alcohólicos activados . Otro paso importante es la α-funcionalización de las piperidinas N-Boc, que es particularmente útil en la síntesis de zamifenacina .
Métodos de producción industrial
La producción industrial de zamifenacina generalmente implica optimizar la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados y condiciones de reacción para facilitar la formación del producto deseado. El proceso también puede incluir pasos de purificación como recristalización y cromatografía para obtener zamifenacina en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
La zamifenacina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la zamifenacina.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran zamifenacina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de zamifenacina, que pueden estudiarse más a fondo por sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
Darifenacina: Otro antagonista del receptor M3 utilizado para tratar la incontinencia urinaria.
Solifenacina: Un antagonista selectivo del receptor M3 utilizado para la vejiga hiperactiva.
Tolterodina: Un antagonista no selectivo del receptor muscarínico utilizado para la incontinencia urinaria.
Singularidad de la zamifenacina
La zamifenacina es única debido a su alta selectividad para el receptor M3 y sus potentes efectos sobre la motilidad colónica. A diferencia de otros compuestos similares, la zamifenacina ha mostrado una promesa significativa en la reducción de la actividad motora colónica sin causar efectos secundarios antimuscarínicos significativos . Esto la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047257 | |
Record name | Zamifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127308-82-1 | |
Record name | Zamifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zamifenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zamifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAMIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zamifenacin exert its effects?
A1: this compound acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, this compound inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].
Q2: Are there other muscarinic receptors involved?
A2: While this compound exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by this compound has been observed to modulate the relaxant potency of isoprenaline [].
Q3: What is the chemical structure of this compound?
A4: this compound's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].
Q4: Are there efficient synthetic routes for this compound?
A5: Yes, research has led to the development of short and efficient synthetic strategies for this compound [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for this compound synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.
Q5: How is this compound metabolized in different species?
A6: this compound undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].
Q6: How does this compound's pharmacokinetic profile differ between humans and animals?
A7: this compound displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.
Q7: Has this compound been investigated in clinical trials for IBS?
A8: this compound underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].
Q8: Does this compound have any applications beyond IBS research?
A11: this compound's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].
Q9: What is the future direction of research related to this compound?
A12: While this compound itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.